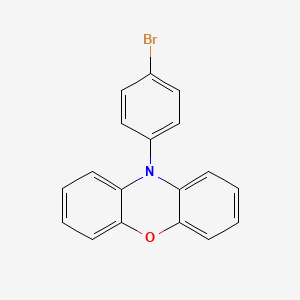
10-(4-Bromophenyl)-10H-phenoxazine
Übersicht
Beschreibung
- “10-(4-Bromophenyl)-10H-phenoxazine” is a chemical compound with a molecular formula of C₁₃H₉BrN₂O.
- It belongs to the class of phenoxazines and contains a bromine-substituted phenyl group.
- Phenoxazines are known for their diverse biological and clinical applications.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.
- Detailed synthetic routes and reaction mechanisms can be found in relevant literature.
Molecular Structure Analysis
- The molecular structure of “10-(4-Bromophenyl)-10H-phenoxazine” can be determined using techniques like X-ray crystallography or computational methods.
- The arrangement of atoms, bond lengths, and angles can provide insights into its properties.
Chemical Reactions Analysis
- Investigate potential reactions involving this compound, such as nucleophilic substitutions, oxidative processes, or photochemical reactions.
- Explore its reactivity with various functional groups.
Physical And Chemical Properties Analysis
- Investigate its melting point, solubility, stability, and other physical characteristics.
- Analyze its UV-Vis absorption and fluorescence properties.
Wissenschaftliche Forschungsanwendungen
Catalysis Applications
- Substitutional Disorder in Catalysis : The substituted nixantphos ligand C39H32Br0.27Cl0.73NOP2, a related compound to 10-(4-Bromophenyl)-10H-phenoxazine, exhibits chloro/bromo substitutional disorder. This characteristic is significant for its application as a ligand in catalysis. The phenoxazine ring system, which is essentially planar, plays a crucial role in this context (Marimuthu, Bala, & Friedrich, 2008).
Organic Electronics
- Use in Organic Light-Emitting Diodes (OLEDs) : Phenoxazine-based organic dyes, including derivatives of 10-phenyl-10H-phenoxazine, have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes demonstrate high values of conversion efficiencies under specific conditions, indicating their potential in organic electronics (Tan et al., 2013).
- Conjugated Polymers for Field-Effect Transistors : Phenoxazine-based conjugated polymers, including poly(10-hexylphenoxazine-3,7-diyl), have been developed as p-channel semiconductors in organic field-effect transistors. These polymers show high glass transition temperatures and low ionization potentials, making them promising materials for thin film transistors (Zhu, Babel, & Jenekhe, 2005).
Photoluminescence and Fluorescence
- Blue Thermally Activated Delayed Fluorescence Dyes : A study on blue thermally activated delayed fluorescence (TADF) dyes involves a weak acceptor P═O group combined with a phenoxazine donor, leading to efficient TADF and short lifetime, highlighting the utility of phenoxazine in advanced photoluminescent materials (Duan et al., 2016).
Medicinal Chemistry
- Tubulin Polymerization Inhibitors : Compounds derived from 10-(4-phenylpiperazin-1-yl)methanones and phenoxazine have shown promising results as inhibitors of tubulin polymerization, indicating their potential in developing novel treatments for cancer (Prinz et al., 2017).
Advanced Materials
- Synthesis and Electro-Optical Properties : The synthesis of materials like 10-(3-(10H-phenoxazin-10-yl)-6-phenylphenanthridin-8-yl)-10H-phenoxazine has been explored for their potential applications in advanced materials, particularly in the context of their optical properties and thermal stabilities (Kim et al., 2010).
Safety And Hazards
- Assess toxicity, handling precautions, and environmental impact.
- Consult safety data sheets and relevant literature.
Zukünftige Richtungen
- Explore potential applications, such as drug development, materials science, or biological studies.
- Investigate modifications to enhance its properties or tailor it for specific purposes.
Eigenschaften
IUPAC Name |
10-(4-bromophenyl)phenoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHIALZHPCMMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533744 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-Bromophenyl)-10H-phenoxazine | |
CAS RN |
71041-21-9 | |
| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



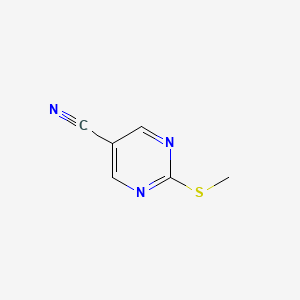
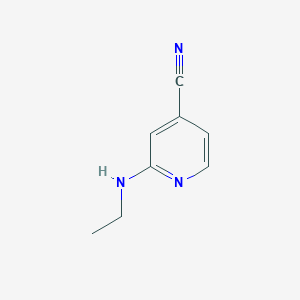
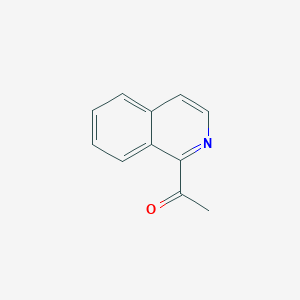
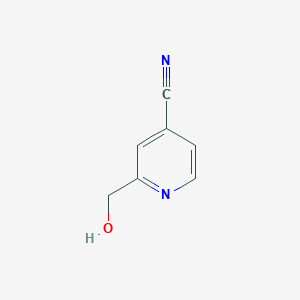
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)
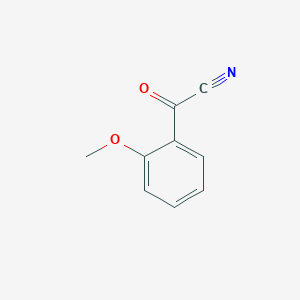
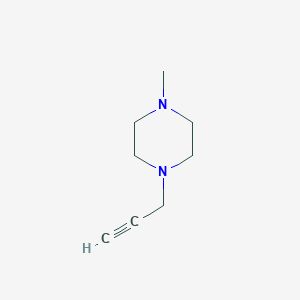
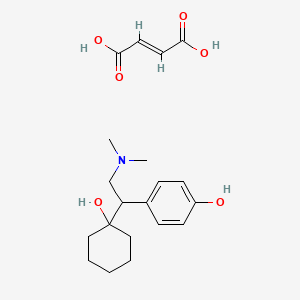
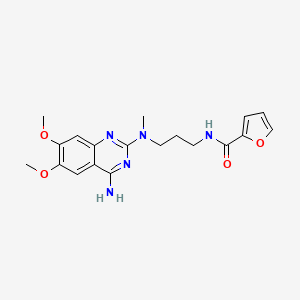
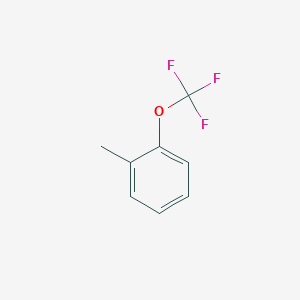
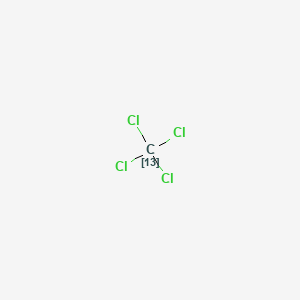
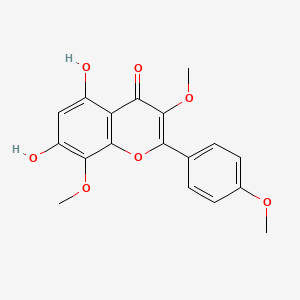
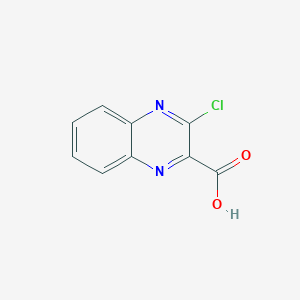
![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)